B1574337 GRD081

GRD081

Cat. No.: B1574337
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Description

The Phosphoinositide 3-Kinase (PI3K) Signaling Pathway in Cellular Regulation

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular physiological processes, including cell growth, survival, metabolism, proliferation, and immune responses. nih.govnih.govresearchgate.netnih.govplos.orgnih.gov PI3K enzymes are typically activated in response to extracellular signals such as growth factors, cytokines, and hormones. researchgate.netnih.govplos.orgnih.gov Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the plasma membrane. nih.govnih.govnih.gov PIP3 serves as a second messenger, recruiting and activating key downstream proteins, most notably Akt (Protein Kinase B). nih.govnih.gov Activated Akt, in turn, phosphorylates a wide array of downstream targets, influencing processes such as cell survival, proliferation, angiogenesis, metabolism, and migration. nih.gov Dysregulation of the PI3K pathway, often stemming from gene mutations or loss of tumor suppressors like PTEN, is frequently observed in various human malignancies and is implicated in cancer initiation, progression, and resistance to therapeutic agents. nih.govnih.govplos.orgnih.gov

The Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway in Cellular Regulation

The mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival, integrating both intracellular and extracellular signals. mTOR exists in two functionally and structurally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

mTORC1: This complex is sensitive to the macrolide antibiotic rapamycin. mTORC1 is primarily involved in regulating cell growth and metabolism by promoting anabolic processes, such as protein synthesis and lipid biosynthesis, and by limiting catabolic processes like autophagy. Its activation is influenced by various signals, including growth factors, nutrient availability (particularly amino acids), energy status, and stress conditions. Key upstream regulators include the tuberous sclerosis complex (TSC) and the small GTPase Rheb.

mTORC2: In contrast to mTORC1, mTORC2 is generally insensitive to acute rapamycin treatment. It plays a crucial role in regulating cell survival, proliferation, and cytoskeletal organization. mTORC2 achieves this by phosphorylating and activating AGC kinases, including Akt, PKCα, and SGK1.

Aberrant mTOR signaling is implicated in a wide range of human diseases, including cancer, cardiovascular disease, and type 2 diabetes.

Interplay and Crosstalk Between PI3K and mTOR Signaling Networks

The PI3K and mTOR signaling pathways are not independent but are intricately interconnected, forming a major intracellular signaling network often referred to as the PI3K/Akt/mTOR pathway. nih.govresearchgate.netnih.govnih.gov This extensive crosstalk is crucial for fine-tuning cellular responses and can also contribute to the complexity of disease progression and therapeutic resistance.

A primary point of interaction involves growth factors, which activate PI3K, leading to the production of PIP3 and subsequent activation of Akt. Activated Akt then phosphorylates and inhibits the TSC complex, thereby relieving its inhibition on Rheb. Rheb-GTP, in turn, directly activates mTORC1. Furthermore, mTORC2 directly phosphorylates Akt at serine 473 (Ser473), a phosphorylation event critical for the full activation of Akt, thereby forming a positive feedback loop.

Conversely, negative feedback mechanisms also exist. For instance, mTORC1 and its downstream effector S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS1) at specific serine residues, leading to its inactivation and attenuation of upstream PI3K/Akt signaling. Similarly, mTORC1 can phosphorylate Growth Factor Receptor Bound Protein 10 (Grb10) to inhibit Receptor Tyrosine Kinase (RTK)/PI3K activity. This intricate web of positive and negative feedback loops highlights the sophisticated regulatory mechanisms within the PI3K/mTOR network.

Strategic Rationale for Dual PI3K/mTOR Inhibition in Disease Research

The pervasive overactivation of the PI3K/AKT/mTOR pathway in a wide array of human cancers underscores its significance as a therapeutic target. nih.govresearchgate.netnih.govplos.orgnih.gov This pathway drives critical oncogenic processes including cell growth, proliferation, survival, and contributes to chemoresistance. The strategic rationale for developing dual PI3K/mTOR inhibitors stems from several key observations:

Comprehensive Pathway Blockade: By simultaneously targeting both PI3K and mTOR, dual inhibitors can achieve a more complete and effective blockade of the entire signaling axis compared to inhibitors that target only one component.

Overcoming Feedback Activation: As noted, single-agent mTORC1 inhibition can lead to the compensatory activation of PI3K/Akt through negative feedback loops. Dual inhibitors are designed to circumvent this compensatory activation, potentially leading to more sustained and profound anti-tumor effects.

Mitigating Resistance Mechanisms: The PI3K/mTOR pathway is a frequent mechanism of resistance to other targeted agents. Dual inhibition can address the risk of drug resistance that might emerge when targeting only a single PI3K isoform or mTOR.

Enhanced Efficacy: Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors often exhibit improved anti-tumor activity compared to single-target inhibitors, both as monotherapy and in combination with other chemotherapeutic agents. nih.gov This enhanced efficacy is attributed to their ability to induce apoptosis and inhibit cell proliferation more robustly.

Synergistic Effects: Dual inhibition can induce synergistic effects with other therapeutic modalities, such as radiation therapy, by normalizing tumor vasculature and sensitizing cancer cells. Furthermore, dual PI3K/mTOR inhibitors have shown synergy with BCL-2 inhibitors by promoting the mitochondrial accumulation of pro-apoptotic factors like BAD and BIM, independent of MCL-1 downregulation.

These advantages highlight the compelling potential of dual PI3K/mTOR inhibitors as a promising strategy for developing more effective cancer treatments.

Introduction to GRD081 as a Dual PI3K/mTOR Inhibitor

This compound is a synthetic chemical compound classified as a dual inhibitor of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). nih.gov Its mechanism of action involves binding to the active sites of these crucial enzymes, thereby preventing their normal function. nih.gov This inhibition leads to downstream effects such as decreased phosphorylation of Akt and inhibition of mTOR complex 1 (mTORC1), which are critical for regulating cell survival, metabolism, protein synthesis, and cell cycle progression. nih.gov

Preclinical studies have demonstrated the biological activity of this compound, showing its effectiveness in inducing apoptosis (programmed cell death) in various cancer cell lines and significantly reducing tumor size in animal models. nih.gov Furthermore, there is evidence to suggest that this compound may influence immune cell activity, potentially enhancing anti-tumor immunity. nih.gov Interaction studies have also indicated synergistic effects when this compound is combined with other chemotherapeutic agents against certain tumor types, suggesting its potential for combination therapies. nih.gov

This compound is considered unique due to its dual inhibition profile, which allows it to simultaneously target both the PI3K and mTOR pathways. This comprehensive targeting approach may lead to more effective cancer treatment strategies compared to inhibitors that target only one of these pathways. nih.gov As of recent reports, this compound is being considered for evaluation in Phase I clinical trials, indicating its progression in the drug development pipeline.

It is important to note that specific IC50 values for this compound against PI3K and mTOR were not identified in the available literature. Similarly, a direct PubChem Compound Identifier (CID) for this compound was not found in the queried databases.

Properties

Appearance

solid powder

Synonyms

GRD081;  GRD-081;  GRD 081.; NONE

Origin of Product

United States

Molecular Mechanisms and Cellular Pharmacology of Grd081

Direct Molecular Targeting of PI3K by GRD081

This compound functions as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme family crucial for cell signaling, growth, and metabolism hodoodo.comresearchgate.net. The compound's interaction with PI3K is central to its therapeutic potential.

Binding Kinetics and Thermodynamics with PI3K Isoforms

Research indicates that this compound binds to the active sites of PI3K enzymes, thereby preventing their normal function hodoodo.com. While this compound is recognized as a dual PI3K/mTOR inhibitor, specific quantitative data regarding its binding kinetics (e.g., association rate constant (k_on), dissociation rate constant (k_off)) and thermodynamics (e.g., equilibrium dissociation constant (K_D)) for individual PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) are not extensively detailed in publicly available research findings hodoodo.com. The precise molecular interactions and energetic profiles dictating its affinity and selectivity across these isoforms would provide deeper insights into its inhibitory mechanism.

Direct Molecular Targeting of mTOR by this compound

This compound also acts as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that integrates various intracellular and extracellular signals to control cell growth, proliferation, and survival hodoodo.com. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different cellular processes.

Binding Kinetics and Thermodynamics with mTOR Complexes (mTORC1 and mTORC2)

This compound is described as binding to the active sites of mTOR, thereby inhibiting its function hodoodo.com. However, detailed quantitative data on the binding kinetics (e.g., k_on, k_off) and thermodynamics (e.g., K_D values) of this compound with specific mTOR complexes, mTORC1 and mTORC2, are not publicly available in the current literature. Understanding these parameters would illuminate the precise nature of this compound's interaction with each complex and its potential selectivity.

Inhibition of mTOR Kinase Activity

The inhibition of mTOR kinase activity by this compound leads to a disruption of the downstream signaling pathways controlled by mTOR hodoodo.com. mTORC1, in particular, plays a critical role in protein synthesis and cell cycle progression hodoodo.com. While this compound's inhibitory effect on mTOR is noted, specific quantitative data, such as IC50 values for its inhibition of mTORC1 and mTORC2 kinase activities, are not provided in the available research. The ability of this compound to inhibit mTOR kinase activity contributes to its observed biological effects, including the induction of apoptosis and inhibition of tumor growth in preclinical models hodoodo.com.

Downstream Signaling Cascade Modulation by this compound

The dual inhibition of PI3K and mTOR by this compound leads to significant modulation of downstream signaling cascades that are crucial for cellular function and often dysregulated in cancer hodoodo.com. A key downstream effect observed is the decreased phosphorylation of Akt hodoodo.com. Akt, also known as Protein Kinase B, is a central node in the PI3K signaling pathway, playing a vital role in cell survival, metabolism, and proliferation hodoodo.comresearchgate.net. Inhibition of PI3K by this compound reduces the production of PIP3, which is necessary for Akt activation, thereby leading to decreased Akt phosphorylation hodoodo.comnih.gov.

Furthermore, this compound's inhibition of mTOR complex 1 (mTORC1) directly impacts processes such as protein synthesis and cell cycle progression hodoodo.com. mTORC1 regulates these processes through the phosphorylation of various substrates, including ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The disruption of these pathways by this compound contributes to its effectiveness in inducing programmed cell death (apoptosis) in various cancer cell lines and inhibiting tumor growth in animal models hodoodo.com. The high expression levels of PI3K, Akt, and mTOR in tumor cells suggest that this signaling pathway plays an important regulatory role in tumor growth, and this compound's modulation of these cascades is consistent with its anti-tumor effects researchgate.net.

Impact on Akt Phosphorylation and Activation

Akt, a serine/threonine kinase, is a pivotal downstream effector of the PI3K pathway, playing a critical role in cell survival, proliferation, and metabolism wikipedia.org. Research indicates that this compound leads to a decrease in the phosphorylation of Akt. This reduction in Akt phosphorylation signifies the compound's effectiveness in disrupting the PI3K/Akt signaling axis, which is often hyperactivated in various pathological conditions, including certain cancers nih.gov. The inhibition of Akt phosphorylation by this compound is a key molecular mechanism through which it exerts its cellular effects.

Effects on S6 Kinase (S6K) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) Signaling

The mammalian target of rapamycin (mTOR) is a central regulator of protein synthesis and cell growth, primarily through its downstream targets, S6 Kinase (S6K) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) fishersci.camims.comidrblab.net. This compound's inhibitory action on mTOR complex 1 (mTORC1) directly impacts the phosphorylation and activation of these proteins. Inhibition of mTORC1 by compounds like rapamycin, which shares mechanistic similarities with this compound, leads to a reduction in S6K activity and increased dephosphorylation of 4E-BP1 idrblab.netfishersci.dk. This, in turn, suppresses protein synthesis, a process crucial for cell growth and division. The modulation of S6K and 4E-BP1 signaling by this compound is a critical aspect of its cellular pharmacology, affecting the translational machinery of the cell nih.gov.

Table 1: Key Molecular Targets and Their Modulation by this compound

Molecular TargetPathwayEffect of this compoundDownstream Consequence
AktPI3KDecreased phosphorylation and activationImpaired cell survival and metabolism
mTORC1mTORInhibitionReduced protein synthesis, altered cell cycle progression
S6 Kinase (S6K)mTORC1Decreased phosphorylationInhibition of ribosomal biogenesis and translation elongation
4E-BP1mTORC1Increased dephosphorylationSuppression of cap-dependent translation initiation

Modulation of Autophagy Pathways

Autophagy is a fundamental cellular process involving the degradation and recycling of cytoplasmic components to maintain cellular homeostasis citeab.commetabolomicsworkbench.org. The initiation of autophagy is often regulated by the activity of mTOR. Specifically, the inhibition of mTOR, as mediated by this compound, is known to stimulate autophagy. The mTOR complex 1 (mTORC1) signal pathway typically reduces glycogen-selective autophagy, and its inhibition by this compound would consequently promote this process wikidata.org. This modulation of autophagy pathways by this compound suggests its potential role in regulating cellular recycling and stress responses.

Influence on Cellular Metabolism and Bioenergetics

Cellular metabolism and bioenergetics involve the intricate processes of energy flow and transformation within living systems, primarily centered around adenosine (B11128) triphosphate (ATP) production guidetopharmacology.orgmdpi.com. The PI3K/Akt/mTOR pathway is deeply intertwined with cellular metabolism, influencing glucose uptake, glycolysis, and oxidative phosphorylation nih.gov. Given that this compound decreases Akt phosphorylation and inhibits mTOR, it is expected to significantly influence cellular metabolism. Alterations in these pathways can impact how cells generate and utilize energy, potentially shifting metabolic reliance, as seen in cancer cells that often exhibit altered glucose metabolism nih.gov.

Consequences of this compound-Mediated Pathway Inhibition on Cellular Phenotypes

The inhibition of PI3K and mTOR pathways by this compound has profound consequences on fundamental cellular phenotypes, particularly those related to cell proliferation and survival.

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated series of events that dictates cell growth and division, controlled by various checkpoints and regulatory molecules wikipedia.orgbiorxiv.orgnih.gov. This compound's inhibition of mTOR complex 1 directly impacts cell cycle progression wikipedia.org. Research indicates that mTOR controls cell cycle progression through its effectors, S6K1 and 4E-BP1/eukaryotic translation initiation factor 4E (eIF4E) nih.gov. By inhibiting these pathways, this compound can impede the orderly progression of cells through the cell cycle, particularly affecting the G1 phase. This disruption of cell cycle checkpoints is a critical mechanism by which this compound can limit uncontrolled cell proliferation, a hallmark of diseases such as cancer uni.lu.

Table 2: Effects of this compound on Cellular Phenotypes

Cellular PhenotypeImpact of this compound-Mediated InhibitionMechanism
Cell Cycle ProgressionInhibition, particularly G1 phase arrestDisruption of mTOR/S6K1/4E-BP1/eIF4E signaling
Apoptosis InductionTriggers programmed cell deathActivation of intrinsic and extrinsic apoptotic pathways
Protein SynthesisSuppressionInhibition of mTORC1, S6K, and 4E-BP1
Cell GrowthReductionCombined effects on protein synthesis and cell cycle

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells wikipedia.orgguidetopharmacology.org. This compound has been shown to induce apoptosis in various cancer cell lines wikipedia.org. This induction can occur through the activation of both extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is initiated by extracellular ligands binding to death receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8 wikipedia.orgdsmz.de. The intrinsic pathway, often triggered by intracellular stress signals such as DNA damage, involves mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c, leading to the activation of caspase-9 wikipedia.orgdsmz.de. Both pathways converge on the activation of effector caspases (e.g., caspase-3, -6, and -7), which execute the cell death program wikipedia.orgdsmz.de. This compound's ability to trigger these pathways underscores its potential as a therapeutic agent in contexts where inducing cell death is desirable.

Preclinical Efficacy Studies of Grd081 in Advanced Disease Models

In Vitro Efficacy Assessments of GRD081

Cell Line Sensitivity Profiling and Growth Inhibition Studies

Evaluation across Diverse Cancer Cell Line Panels

No studies detailing the screening of this compound across various cancer cell line panels are publicly available.

Dose-Response Relationships and Half-Maximal Inhibitory Concentration (IC50) Determinations

Specific dose-response curves and IC50 values for this compound in different cancer cell lines have not been published in the available literature.

Apoptosis Induction and Cell Death Mechanisms

Activation of Caspase Cascades

There is no available information describing the effect of this compound on the activation of caspase cascades in cancer cells.

Mitochondrial Pathway Engagement

Data on the engagement of the mitochondrial pathway in this compound-induced apoptosis is not present in the public domain.

Cell Cycle Arrest Analysis

Dual PI3K/mTOR inhibitors are known to exert their anticancer effects in part by inducing cell cycle arrest, primarily at the G1 phase. This is a critical mechanism for halting the uncontrolled proliferation of cancer cells. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition directly impacts the machinery of the cell cycle.

Research on various dual PI3K/mTOR inhibitors has demonstrated their ability to modulate key cell cycle regulatory proteins. For instance, studies have shown that treatment with these inhibitors can lead to a decrease in the expression of cyclin D1 and an increase in the expression of p27, a cyclin-dependent kinase inhibitor. This disruption of the cell cycle machinery prevents cells from progressing from the G1 to the S phase, thereby inhibiting DNA replication and cell division.

In a study on endometrial cancer cell lines, the dual PI3K/mTOR inhibitor PQR309 was shown to cause an increase in the G1 cell population and a corresponding decrease in the S phase population. nih.gov This effect was associated with a decrease in the protein expression of CDK6. nih.gov Similarly, the dual inhibitor samotolisib (B612162) has been shown to lead to G1 cell cycle arrest in in vitro cancer cell screening. nih.govspandidos-publications.com

Table 1: Representative Effects of Dual PI3K/mTOR Inhibitors on Cell Cycle Distribution

Compound Cell Line Effect on Cell Cycle Key Molecular Changes
PQR309 Endometrial Cancer G1 Arrest ↓ CDK6, ↑ p27
Samotolisib Various Cancer Cells G1 Arrest Not specified

Modulation of Immune Cell Activity in Co-culture Systems

The tumor microenvironment is a complex ecosystem of cancer cells and various non-cancerous cells, including immune cells. The PI3K/mTOR pathway plays a crucial role in regulating the function of immune cells. Dual inhibition of this pathway can modulate the activity of these cells, which can have significant implications for anti-tumor immunity.

Studies have shown that dual PI3K/mTOR inhibitors can affect the proliferation and function of different immune cell subsets. For example, research on the dual inhibitor NVP-BEZ235 demonstrated its ability to inhibit the secretion of various cytokines and growth factors from lymphoma cells, which are crucial for creating a supportive tumor microenvironment. scribd.com This suggests that by altering the secretome of cancer cells, these inhibitors can indirectly influence the behavior of immune cells within the tumor.

While specific co-culture system data for this compound is not available, the existing research on other dual PI3K/mTOR inhibitors suggests a potential to modulate the tumor immune microenvironment by altering cytokine production and directly affecting immune cell populations.

Studies in Complex In Vitro Models (CIVMs) and Organoids

To better predict the in vivo efficacy of anticancer agents, researchers are increasingly turning to complex in vitro models that more accurately mimic the three-dimensional architecture and cellular heterogeneity of tumors.

3D cell culture models, such as spheroids, provide a more physiologically relevant environment for drug testing compared to traditional 2D cell cultures. In these models, cells grow in aggregates, which can create gradients of nutrients and oxygen, similar to what is observed in solid tumors.

Studies have shown that dual PI3K/mTOR inhibitors can exhibit different efficacy in 3D models compared to 2D cultures. For instance, in a study using 3D spheroid models of ovarian cancer, dual inhibition of PI3K/mTOR led to the death of inner, matrix-deprived cells, while matrix-attached cells showed resistance. researchgate.net This highlights the importance of the tumor microenvironment in modulating drug response. Another study on melanoma showed that while PI3K inhibitors were effective in 2D cultures, their efficacy was altered in 3D spheroid models embedded in collagen.

The dual PI3K/mTOR inhibitor PQR309 has been shown to decrease cell viability in both 2D and 3D cell culture models of endometrial cancer. nih.gov Similarly, the inhibitor PF-04691502 demonstrated its ability to inhibit proliferation in a 3D culture system and spheroid formation of nasopharyngeal carcinoma cells.

Organ-on-a-chip technologies represent a further advancement in in vitro modeling, allowing for the recreation of the dynamic microenvironment of tissues and organs. These microfluidic devices can incorporate different cell types and simulate physiological fluid flow, providing a more complex and realistic platform for drug evaluation.

While the application of organ-on-a-chip models for testing dual PI3K/mTOR inhibitors is still an emerging area of research, these platforms hold great promise for evaluating the efficacy and toxicity of compounds like this compound in a more human-relevant context. These models can be used to study drug penetration, metabolism, and effects on tumor-stroma interactions in a controlled and dynamic setting. The development of tumor-on-a-chip models allows for the investigation of cancer-immune interactions and the screening of immunotherapies, which could be highly relevant for understanding the full spectrum of activity of dual PI3K/mTOR inhibitors.

Investigation of Drug Resistance Mechanisms and Development of Resistant Cell Lines

A significant challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to treatment is crucial for developing strategies to overcome it.

Cancer cells can develop resistance to PI3K/mTOR inhibitors through various adaptive responses. One of the well-documented mechanisms is the activation of feedback loops. For example, inhibition of mTORC1 can lead to the upregulation of receptor tyrosine kinases (RTKs), which in turn can reactivate the PI3K/Akt pathway, thereby circumventing the inhibitory effect of the drug.

Studies have shown that dual PI3K/mTOR inhibitors, by targeting both kinases, can overcome some of these feedback mechanisms. However, cancer cells can still develop resistance through other means. For example, in 3D models of ovarian cancer, matrix-attached cells were found to be resistant to dual PI3K/mTOR inhibition due to the drug-induced upregulation of cellular survival programs. researchgate.net This adaptive response involved the upregulation of pro-survival proteins such as Bcl-2, EGFR, and IGF1R. researchgate.net

Another study on patient-derived ovarian cancer cells treated with the dual PI3K/mTOR inhibitor GNE-493 also showed an increase in the levels of the anti-apoptotic protein Bcl-2 and multiple receptor tyrosine kinases like EGFR and HER2. These findings suggest that combination therapies that target these adaptive resistance mechanisms could enhance the efficacy of dual PI3K/mTOR inhibitors.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
PQR309
Samotolisib
GSK1059615
NVP-BEZ235
BEZ235
PF-04691502
GNE-493
ABT737
LY294002
Wortmannin
AKT VIII
BKM120
BGT226
Vorinostat
Depsipeptide
Valproic acid
LBH589
Cisplatin
Taxane
Rapamycin (B549165)
Everolimus
NVP-BKM120
Perifosine
Miltefosine
Gedatolisib
Omipalisib
Apitolisib
GDC-0941
GDC-0980
IBL-301
PKI-402
Crizotinib
MK-2206
AZD8055
Sorafenib
Torin 1
Bleomycin
Doxorubicin
OSI-027
PI-103
XL765
SAR245409
XL147
SAR245408
VS-5584
Sapanisertib
Mechanisms of Acquired Resistance

Acquired resistance to targeted therapies is a significant challenge in oncology. For a compound like this compound, resistance could theoretically emerge through various biological mechanisms. Generally, these can be categorized as on-target alterations, where the drug's direct target is modified, or off-target changes, which involve the activation of bypass signaling pathways.

On-target resistance often involves secondary mutations in the target protein that prevent the drug from binding effectively. In the context of kinase inhibitors, for instance, "gatekeeper" mutations can arise that sterically hinder the drug's access to its binding pocket. nih.gov Another on-target mechanism is the amplification of the gene encoding the target protein, leading to its overexpression to a level that overwhelms the inhibitory capacity of the drug.

Off-target resistance mechanisms are diverse and involve the activation of alternative signaling pathways that bypass the drug's intended blockade. nih.govascopost.com For example, if this compound were to inhibit a specific kinase in the MAPK pathway, cancer cells might adapt by upregulating a parallel pathway, such as the PI3K/AKT pathway, to maintain proliferation and survival signals. mdpi.com Other bypass mechanisms can include the amplification of other receptor tyrosine kinases or oncogenic fusions that provide an alternative growth signal. ascopost.com Histological transformation, where the cancer cell type changes to one that is no longer dependent on the targeted pathway, is another potential mechanism of resistance. youtube.com

Category of Resistance Potential Mechanisms Examples from Known Targeted Therapies
On-Target Secondary MutationsEGFR T790M mutation in response to first-generation EGFR inhibitors. nih.gov
Gene AmplificationAmplification of the KRAS G12C allele. ascopost.com
Off-Target (Bypass) Activation of Parallel PathwaysUpregulation of PI3K/AKT signaling. mdpi.com
Upregulation of Alternative ReceptorsMET amplification. mdpi.com
Oncogenic FusionsFusions involving ALK, RET, BRAF. ascopost.com
Other Histological TransformationAdenocarcinoma to squamous cell carcinoma. youtube.com
Drug-Tolerant Persister CellsCells that survive initial treatment and later acquire stable resistance. nih.gov

Synergistic Effects of this compound in Combination with Other Agents in vitro

Combining therapeutic agents is a cornerstone of modern cancer treatment, with the primary goal of achieving synergy. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

The design of combination therapies involving a new agent like this compound would be based on a deep understanding of its mechanism of action and the biology of the targeted cancer. Rational approaches include:

Vertical Blockade: Combining this compound with another agent that inhibits a different node in the same signaling pathway (either upstream or downstream).

Horizontal Blockade: Targeting a parallel, compensatory signaling pathway that could be activated as a resistance mechanism.

Targeting Resistance Mechanisms: Combining this compound with a drug that specifically inhibits a known or predicted mechanism of resistance.

Enhancing Apoptosis: Pairing this compound with a compound that lowers the threshold for programmed cell death.

For example, if this compound is a kinase inhibitor, it might be logically combined with a standard-of-care chemotherapy agent to attack the cancer through different mechanisms. dovepress.com

The mechanistic underpinnings of synergy are varied. One common basis is that one agent can prevent the adaptive response triggered by another. For instance, if this compound inhibits a primary signaling pathway, cancer cells might attempt to compensate by upregulating a survival pathway. A second drug could block this compensatory upregulation, leading to a synergistic cytotoxic effect.

Another basis for synergy is the complementary disruption of cellular processes. A targeted agent like this compound might arrest the cell cycle, making the cancer cells more vulnerable to a DNA-damaging agent. nih.gov Studies have shown that combining natural compounds with conventional chemotherapeutics can enhance therapeutic actions against cancer cells. mdpi.com

In Vivo Efficacy Assessments of this compound

Translating in vitro findings to in vivo models is a critical step in preclinical drug development. These studies assess the therapeutic potential of a compound in a living organism, typically in animal models of the disease.

Pharmacodynamic Biomarker Modulation in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that can confirm a drug is engaging its target and having the intended biological effect in the body. gabionline.netnih.govbioxpressbiosimilars.com For a compound like this compound, PD studies in animal models are essential to bridge the gap between preclinical research and clinical application. nuvisan.com

To confirm that this compound is hitting its intended target and modulating the relevant signaling pathway, researchers would analyze tumor and surrogate tissues from treated animal models. This involves measuring the levels of key downstream proteins and their phosphorylation status.

For example, if this compound targets a kinase in the RAS-MAPK pathway, researchers would expect to see a decrease in the phosphorylation of downstream effectors like ERK. researchgate.net This can be measured using techniques such as immunohistochemistry (IHC), Western blotting, or specialized immunoassays on tissue lysates.

The table below illustrates hypothetical pharmacodynamic data that would be collected from tumor-bearing mice treated with this compound.

Biomarker Treatment Group Change in Phosphorylation (vs. Vehicle) Significance
Phospho-Target X This compound- 85%p < 0.01
Phospho-ERK This compound- 70%p < 0.01
Phospho-AKT This compound- 10%Not Significant
Ki-67 (Proliferation) This compound- 65%p < 0.01

These data would indicate that this compound effectively inhibits its direct target and the intended downstream signaling pathway (e.g., MAPK) without significantly affecting a parallel pathway (e.g., PI3K/AKT), leading to a reduction in tumor cell proliferation. Such findings are crucial for validating the mechanism of action and guiding the clinical development of the compound.

Structure Activity Relationship Sar and Design Principles of Grd081 Analogs

Elucidation of Key Pharmacophoric Features for PI3K/mTOR Dual Inhibition

Due to the lack of a publicly available definitive chemical structure for GRD081, a specific elucidation of its key pharmacophoric features for PI3K/mTOR dual inhibition cannot be performed. General pharmacophoric features for dual PI3K/mTOR inhibitors typically involve moieties capable of forming hydrogen bonds with the kinase hinge region, hydrophobic interactions with specific pockets, and groups that can interact with the activation loop or other allosteric sites. However, these are general principles for the class of inhibitors and not specific to this compound.

Without the specific chemical structure of this compound, it is not possible to identify its essential binding moieties responsible for interaction with PI3K and mTOR. Such identification would typically involve detailed co-crystallography studies or advanced computational docking simulations, the results of which are not publicly available for this compound.

Information regarding the specific conformational requirements of this compound for optimal target interaction with PI3K and mTOR is not available in the provided search results. Understanding these requirements usually stems from detailed structural biology studies, such as X-ray crystallography of the ligand-bound protein, or sophisticated molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Derivatives

No specific quantitative structure-activity relationship (QSAR) modeling studies focused on this compound or its derivatives were identified in the search results. QSAR modeling is a computational approach that correlates the chemical structure of compounds with their biological activity, aiming to develop predictive models for designing new compounds with desired properties. nih.gov

In the absence of specific QSAR studies for this compound, the selection and calculation of molecular descriptors relevant to its activity cannot be detailed. Typically, QSAR studies involve a wide range of descriptors, including physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges, polarizability), steric (e.g., molecular volume, shape descriptors), and topological (e.g., connectivity indices) properties.

As no specific QSAR studies for this compound were found, there is no information available regarding the development of predictive QSAR models for this compound or its derivatives. Such models, when developed, typically involve statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, and are validated using metrics such as R² (coefficient of determination) and Q² (cross-validated R²). nih.gov

Compound Names and PubChem CIDs

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that quantify the relationship between the physicochemical properties of chemical compounds and their biological activities bioinformation.netnih.govtermedia.pl. For compounds like this compound, QSAR models would be developed to predict the activity of new analogs before their synthesis, thereby streamlining the drug discovery process nih.gov.

The statistical validation of QSAR models is critical to ensure their reliability and predictive power. Key statistical parameters used for validation typically include:

Coefficient of Determination (R²): Measures how well the model explains the variance in the observed biological activity. A higher R² indicates a better fit.

Root Mean Square Error (RMSE): Represents the standard deviation of the residuals, indicating the average magnitude of the errors. Lower RMSE values signify higher accuracy semanticscholar.org.

Cross-validation (e.g., Leave-One-Out, LOO): Assesses the model's robustness by iteratively removing data points, building the model with the remaining data, and predicting the removed point. The cross-validated R² (Q²) indicates the predictive ability of the model for new data semanticscholar.org.

External Validation: Involves testing the model on an independent dataset that was not used during training. This provides a more realistic assessment of the model's predictive performance termedia.plsemanticscholar.org.

For instance, a QSAR model for PI3K inhibitors might achieve an R² of 0.81706 and an RMSE of 0.16029, with a cross-validated R² of 0.61031, demonstrating its predictive performance semanticscholar.org. Such statistical rigor ensures that the QSAR models can reliably guide the design of this compound analogs with improved activity.

Table 1: Illustrative QSAR Model Validation Metrics

MetricSymbolDescriptionTypical Range (Good Model)
Coefficient of DeterminationProportion of variance in activity explained by the model> 0.6
Root Mean Square ErrorRMSEAverage magnitude of prediction errorsLower is better
Cross-validated R²Predictive power for new data (from cross-validation)> 0.5
External R²R²_extPredictive power on an independent test set> 0.6

Computational Approaches in this compound Design and Optimization

Computational approaches play an indispensable role in modern drug design, significantly accelerating the discovery and optimization of compounds like this compound by providing insights into molecular interactions and predicting biological activities researchgate.netexplorationpub.comnih.gov. These methods reduce the need for extensive experimental synthesis and testing, making the process more efficient and cost-effective nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target (PI3K or mTOR) and to estimate the strength of the binding affinity nih.govresearchgate.net. For a dual inhibitor such as this compound, molecular docking studies would involve:

Target Preparation: Obtaining the three-dimensional structures of PI3K and mTOR (often from databases like the Protein Data Bank).

Ligand Preparation: Generating conformers of this compound and its analogs.

Docking Simulation: Running algorithms to position and orient this compound within the active sites of both PI3K and mTOR, scoring the various poses based on their predicted binding energy termedia.plexplorationpub.com.

Ligand-protein interaction analysis, following docking, identifies the specific molecular forces and interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions . This analysis is crucial for understanding the dual inhibition mechanism of this compound, revealing how it simultaneously binds to and inhibits both PI3K and mTOR. For example, studies on other PI3K/mTOR inhibitors have shown binding energies ranging from -7.2 to -11.6 kcal/mol for PI3K termedia.pl.

Molecular Dynamics (MD) simulations extend the insights gained from molecular docking by simulating the time-dependent behavior of molecular systems semanticscholar.orgbiorxiv.orgnih.govmdpi.com. For this compound-target complexes, MD simulations would provide a dynamic view of the interactions between this compound and PI3K/mTOR over a period, typically nanoseconds to microseconds researchgate.netresearchgate.net. This allows researchers to:

Assess Complex Stability: Observe the stability of the this compound-PI3K and this compound-mTOR complexes in a simulated physiological environment researchgate.net.

Identify Conformational Changes: Detect dynamic conformational changes in both the ligand and the protein that might occur upon binding, which are not captured by static docking methods semanticscholar.orgbiorxiv.org.

Characterize Binding Kinetics: Gain insights into the flexibility of the binding site and the residence time of the inhibitor, which are important for drug efficacy.

MD simulations can confirm and refine the binding poses predicted by docking, providing a more comprehensive understanding of the molecular mechanisms underlying this compound's dual inhibitory action researchgate.net.

Virtual screening (VS) is a computational technique used to search large chemical libraries for compounds that are likely to bind to a specific biological target, or to identify novel chemical scaffolds with desired activity profiles nih.govresearchgate.netnih.govmdpi.com. In the context of this compound, VS could be employed to discover new dual PI3K/mTOR inhibitors by:

Ligand-Based Virtual Screening: Utilizing this compound's structural features or pharmacophore models derived from known PI3K/mTOR inhibitors to identify similar compounds in databases termedia.pl. This approach focuses on the chemical properties essential for activity, independent of the target's 3D structure.

Structure-Based Virtual Screening: Docking millions to billions of compounds from virtual libraries into the active sites of PI3K and mTOR to identify those with favorable binding affinities and interactions explorationpub.comnih.govmdpi.com. This method leverages the known 3D structures of the targets.

The goal of virtual screening for this compound-like scaffolds would be to identify novel chemical entities that maintain or improve upon this compound's dual inhibitory profile, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties mdpi.com.

Impact of Structural Modifications on Biological Activity and Selectivity

Modifications to the side chains of a compound's core scaffold can significantly alter its interactions with target proteins and, consequently, its biological activity and selectivity researchgate.netnih.gov. For this compound analogs, variations in side chains would be explored to:

Optimize Binding Affinity: Introduce functional groups that form stronger hydrogen bonds, hydrophobic interactions, or electrostatic contacts with key residues in the active sites of PI3K and mTOR, thereby increasing binding potency.

Enhance Selectivity: Design side chains that preferentially interact with specific residues unique to PI3K and mTOR, or particular isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ), reducing off-target binding to other kinases and minimizing potential side effects nih.govresearchgate.net.

Modulate Physicochemical Properties: Adjust properties like solubility, permeability, and metabolic stability, which are often influenced by the nature of the side chains.

For example, studies on other PI3K/mTOR inhibitors have shown that replacing certain core fragments or introducing specific (hetero)aromatic units connected via flexible spacers can lead to more selective inhibition of particular PI3K isoforms nih.gov. This meticulous modification of side chains is a key strategy in developing highly effective and safe this compound analogs.

Synthetic Methodologies and Chemical Biology of Grd081

Synthetic Routes and Strategies for GRD081

The synthesis of small molecule inhibitors like this compound typically involves multi-step organic synthesis, starting from readily available precursors and employing various chemical reactions to construct the target molecule's core structure and functional groups smolecule.com. While specific details for this compound are not publicly documented, the general approach for such compounds often includes strategic bond formations and functional group interconversions.

A detailed retrosynthetic analysis for this compound cannot be provided due to the absence of its explicit chemical structure in publicly accessible scientific literature. In general, retrosynthetic analysis for complex small molecules like dual kinase inhibitors involves systematically breaking down the target molecule into simpler, commercially available starting materials through a series of hypothetical disconnections. This process identifies key disconnections at strategic bonds (e.g., amide, ether, carbon-carbon bonds) and functional group interconversions (FGIs) that would lead to viable synthetic precursors. Common disconnections might target the central scaffold, side chains responsible for binding affinity, or functional groups critical for solubility and pharmacokinetics.

Without the specific chemical structure of this compound, precise key chemical transformations and their mechanisms cannot be detailed. However, based on the general description of small molecule drug development, the synthesis of this compound would likely involve a combination of common organic reactions. These may include, but are not limited to, coupling reactions to build the core structure, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings for carbon-carbon or carbon-heteroatom bond formation. Other potential reactions could involve nucleophilic substitutions, electrophilic aromatic substitutions, condensation reactions, oxidation/reduction steps, and protective group chemistry to manage reactivity during multi-step synthesis smolecule.com. The choice of reagents and reaction conditions would be dictated by the specific functional groups and desired stereochemistry of the intermediate and final products.

Optimization of synthetic steps for compounds like this compound is crucial for efficient and scalable production. This typically involves systematic variation of reaction parameters such as temperature, solvent, concentration, catalyst loading, reaction time, and order of addition to maximize yield and minimize by-product formation. Purification methods, such as column chromatography, recrystallization, and preparative HPLC, are essential to isolate the desired product with high purity smolecule.com. For industrial scalability, process chemists would also focus on developing robust and reproducible procedures, minimizing hazardous reagents, and reducing waste. Specific data tables detailing yield and purity improvements for this compound are not publicly available.

Chemical Probes and Derivatization of this compound for Mechanistic Studies

Chemical probes are invaluable tools for elucidating the molecular mechanisms of drug action and identifying direct protein targets. They often involve modifying the parent compound with a tag (e.g., biotin (B1667282), fluorescent dye) without significantly altering its biological activity.

The synthesis of biotinylated or fluorescent analogs of this compound would involve introducing a linker arm to a non-essential part of the this compound molecule, followed by conjugation to biotin or a fluorescent tag (e.g., fluorescein, rhodamine). The linker design is critical to ensure that the tag does not interfere with the compound's binding to its target enzymes (PI3K/mTOR). Common strategies include incorporating an amine, carboxyl, or hydroxyl group into the this compound structure, which can then be coupled to activated biotin or fluorescent dyes using standard amide bond formation, esterification, or click chemistry reactions. Specific synthetic routes for biotinylated or fluorescent this compound analogs are not publicly detailed.

Biotinylated or fluorescent this compound analogs would be applied in target engagement assays to directly confirm and quantify the binding of this compound to its intended targets, PI3K and mTOR, within a cellular context.

Biotinylated Analogs: These are typically used in pull-down assays. Cells treated with biotinylated this compound are lysed, and the compound-protein complexes are captured using streptavidin-coated beads. The bound proteins are then eluted and identified by Western blot or mass spectrometry. This allows for direct identification of this compound's binding partners and assessment of its intracellular target engagement.

Fluorescent Analogs: Fluorescent analogs can be used in live-cell imaging to visualize this compound's distribution and accumulation within cells, and in fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) assays to measure binding affinity to purified enzymes or cellular targets. Cellular thermal shift assay (CETSA) is another common method that uses fluorescent probes to assess target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

Detailed research findings specifically illustrating the application of this compound analogs in such target engagement assays are not publicly available.

Isotopic Labeling for Pharmacological Investigations (excluding ADME)

Isotopic labeling plays a crucial role in pharmacological investigations by enabling the precise tracing of a compound's metabolic fate, target engagement, and mechanistic pathways within biological systems. By substituting specific atoms within the compound with their stable or radioactive isotopes, researchers can track the labeled molecule or its fragments with high sensitivity and specificity. This approach is invaluable for understanding how a drug interacts with its biological environment without altering its inherent chemical properties significantly.

Synthesis of Deuterated or Radiocarbon-labeled this compound for Pathway Tracing

The synthesis of isotopically labeled this compound, specifically with deuterium (B1214612) (H) or radiocarbon (C), would be instrumental for in-depth pharmacological investigations, excluding absorption, distribution, metabolism, and excretion (ADME) studies. These labels allow for the elucidation of this compound's interactions with its dual targets, PI3K and mTOR, and the subsequent downstream signaling events.

Deuterium Labeling (H): Deuterium, a stable isotope of hydrogen, can be strategically incorporated into the this compound molecule. The primary advantage of deuterium labeling is its minimal impact on the compound's chemical and biological properties, while allowing for detection via Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS). For this compound, deuterium atoms could be introduced at metabolically stable positions to trace the intact molecule or at labile positions to study hydrogen exchange processes that might occur during its interaction with enzymes or binding partners.

Synthetic Strategy: Deuteration of this compound would typically involve the use of deuterated precursors or solvents during key synthetic steps. For instance, if a specific carbon-hydrogen bond is critical for a reaction or susceptible to metabolic transformation, replacing the hydrogen with deuterium at that position can provide insights into the reaction mechanism or metabolic stability. Common methods include catalytic deuteration, reactions with deuterated reagents (e.g., DO, NaBD), or exchange reactions under specific conditions.

Applications in Pathway Tracing: Deuterated this compound could be used in cellular assays to monitor its binding to PI3K and mTOR and subsequent conformational changes or protein-protein interactions using advanced NMR techniques. In cell-free systems, it could help elucidate the precise enzymatic steps inhibited by this compound by tracking the flow of metabolites in the PI3K/mTOR pathway.

Radiocarbon Labeling (C): Radiocarbon (C) offers higher sensitivity compared to stable isotopes, making it suitable for detecting minute quantities of the labeled compound or its metabolites. While its primary use is often in ADME studies, C-labeled this compound could also be employed to trace the compound's entry into specific cellular compartments or its binding to low-abundance targets, providing insights into its mechanism of action beyond simple distribution.

Synthetic Strategy: The synthesis of C-labeled this compound is more complex due to the handling of radioactive materials and the need to incorporate the C atom at a specific, non-exchangeable position within the molecule. This often requires starting with a commercially available C-labeled building block and incorporating it early in the synthetic route of this compound.

Applications in Pathway Tracing: For this compound, C labeling could be used to quantify its accumulation in specific organelles associated with PI3K/mTOR signaling or to measure its direct binding to PI3K and mTOR in complex biological matrices where high sensitivity is required. While not directly ADME, this could inform on subcellular localization relevant to its mechanism of action.

Illustrative Data Table: Potential Isotopic Labeling Strategies for this compound

Isotope TypeLabeling Position (Hypothetical)Synthetic Approach (General)Pharmacological Application (Excluding ADME)Detection Method
Deuterium (H)Methyl groups, aromatic C-H bondsDeuterated precursors, catalytic exchangeTarget engagement, conformational changesNMR, MS
Radiocarbon (C)Carbonyl carbons, core ring carbonsC-labeled building blocksSubcellular localization, quantitative bindingScintillation counting, Autoradiography

Development of Analog Libraries Based on this compound Scaffold

The development of analog libraries based on the this compound scaffold is a critical strategy in medicinal chemistry aimed at optimizing its pharmacological properties, such as potency, selectivity, and metabolic stability, while maintaining or improving its dual PI3K/mTOR inhibitory activity. By systematically modifying the core structure of this compound, researchers can explore the structure-activity relationship (SAR) and identify new compounds with enhanced therapeutic profiles.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful methodology that enables the rapid synthesis of a large number of structurally diverse compounds (a "library") by combining a set of chemical building blocks in various combinations. This approach significantly accelerates the drug discovery process by allowing for the parallel synthesis and screening of many analogs.

For the this compound scaffold, combinatorial chemistry would involve identifying key points of diversity within its structure where different functional groups or substituents can be introduced.

Solid-Phase Synthesis: A common approach in combinatorial chemistry, solid-phase synthesis involves attaching a core this compound-like scaffold to a solid support (e.g., resin). Subsequent reactions are performed on the resin-bound scaffold, allowing for easy purification by simply washing away excess reagents. Different building blocks (e.g., amines, carboxylic acids, halides) can then be coupled to reactive sites on the scaffold in a sequential or parallel manner.

Solution-Phase Combinatorial Chemistry: While less common for very large libraries than solid-phase, solution-phase methods can be employed for smaller, more focused libraries, especially when the this compound scaffold or its intermediates are not amenable to solid-phase attachment. This involves performing reactions in solution, often with purification steps between reactions, though techniques like fluorous tags or scavenger resins can facilitate purification.

Split-and-Pool Synthesis: This technique is particularly effective for generating highly diverse libraries. A starting amount of the this compound scaffold is split into multiple reaction vessels. A different building block is added to each vessel. After the reaction, the contents of the vessels are pooled, mixed, and then re-split for the next reaction step. This process creates a vast number of unique compounds, each with a distinct combination of building blocks.

Illustrative Combinatorial Chemistry Strategy for this compound Analogs

Advanced Methodologies in Grd081 Research

Omics-based Approaches to Understand GRD081 Action

Omics-based approaches, including genomics, transcriptomics, proteomics, and phosphoproteomics, are indispensable for dissecting the intricate cellular responses to compounds like this compound. These methodologies provide a holistic view of molecular changes, from gene expression to protein activity, offering insights into the compound's mechanism of action and identifying key responsive pathways.

Genomic and Transcriptomic Profiling (RNA-Seq, qPCR) to Identify Responsive Genes and Pathways

Genomic and transcriptomic profiling are critical for identifying the genes and pathways whose expression is altered in response to this compound treatment. Given this compound's role as a dual PI3K/mTOR inhibitor, these analyses would typically reveal changes in genes associated with cell growth, metabolism, proliferation, and survival pathways, which are often dysregulated in cancer nih.govnih.govmdpi.com.

RNA Sequencing (RNA-Seq) allows for a comprehensive, genome-wide assessment of gene expression changes. In studies involving PI3K/mTOR inhibitors, RNA-Seq can identify differentially expressed genes (DEGs) and splice variants, providing a detailed landscape of transcriptional reprogramming. For instance, treatment with a PI3K/mTOR inhibitor is expected to downregulate genes involved in cell cycle progression, protein synthesis, and lipid metabolism, while potentially upregulating genes associated with apoptosis or autophagy embopress.orgoncotarget.comfrontiersin.org. Time-series RNA-Seq experiments can further elucidate the dynamic transcriptional responses to this compound, distinguishing early signaling events from later adaptive changes frontiersin.orgbiorxiv.org.

Quantitative Polymerase Chain Reaction (qPCR) serves as a complementary technique, offering high sensitivity and specificity for validating the expression of selected genes identified through RNA-Seq or hypothesized to be involved in this compound's action. qPCR is often used to confirm the differential expression of key target genes or pathway markers, such as those downstream of PI3K/Akt/mTOR signaling (e.g., p70S6K, 4E-BP1, Akt, mTOR itself, or cell cycle regulators like p27) embopress.orgmdpi.com.

Representative Transcriptomic Findings (Hypothetical for this compound):

Gene/PathwayExpected Change (RNA-Seq Fold Change)Validation MethodBiological Implication
CCND1 (Cyclin D1)Downregulation (e.g., -2.5)qPCRCell cycle arrest, reduced proliferation
MYCDownregulation (e.g., -1.8)qPCRInhibition of cell growth and division
HIF1A (Hypoxia-inducible factor 1-alpha)Downregulation (e.g., -1.5)qPCRReduced angiogenesis and metabolic adaptation
Apoptosis-related genes (e.g., CASP3, BAX)Upregulation (e.g., +2.0)qPCRInduction of programmed cell death
PI3K/Akt/mTOR pathway componentsModulation (e.g., PIK3CA mutations, PTEN loss)Genomic sequencing, RNA-SeqIdentification of sensitizing/resistance markers nih.govmdpi.com

Proteomic Analysis (Mass Spectrometry) to Elucidate Protein Expression Changes and Post-Translational Modifications

Proteomic analysis, primarily utilizing Mass Spectrometry (MS) , provides a direct measure of protein expression levels and crucial post-translational modifications (PTMs) in response to this compound. This is particularly vital for understanding the functional impact of a PI3K/mTOR inhibitor, as protein activity is often regulated at the post-translational level, not solely by mRNA abundance nih.govplos.orgfrontiersin.org.

Representative Proteomic Findings (Hypothetical for this compound):

Protein/PathwayExpected Change (Mass Spectrometry)Biological Implication
Total protein levels of cell cycle regulators (e.g., Cyclins, CDKs)DecreaseReduced cell proliferation
Proteins involved in protein synthesis (e.g., ribosomal proteins)DecreaseDirect consequence of mTOR inhibition
Stress response proteinsIncreaseCellular adaptation to this compound-induced stress
Caspase-3 (cleaved/activated form)IncreaseIndicator of apoptosis induction embopress.org
Components of PI3K/Akt/mTOR pathway (e.g., Akt, S6K)Changes in total protein levels (less common than PTMs)Potential feedback mechanisms or long-term adaptations

Phosphoproteomic Profiling to Map Kinase Inhibition Effects

Phosphoproteomic profiling , a specialized application of mass spectrometry, is indispensable for mapping the direct and indirect kinase inhibition effects of this compound. Since PI3K and mTOR are kinases, their inhibition primarily impacts cellular signaling by altering the phosphorylation status of downstream proteins pnas.orgnih.govmdpi.com.

By comparing the phosphoproteome of this compound-treated cells to controls, researchers can identify specific phosphorylation sites that are dephosphorylated (indicating inhibition) or hyperphosphorylated (indicating activation of compensatory pathways or feedback loops) embopress.orgbiorxiv.orgnih.govpnas.orgacs.org. This provides a high-resolution map of the kinase-substrate relationships affected by this compound, elucidating its precise mechanism of action and identifying potential off-target effects or resistance mechanisms nih.gov. For example, a dual PI3K/mTOR inhibitor would be expected to reduce phosphorylation of Akt (at Ser473 and Thr308) and ribosomal protein S6 (S6) and 4E-BP1, which are direct downstream targets of Akt and mTORC1, respectively embopress.orgpnas.org.

Representative Phosphoproteomic Findings (Hypothetical for this compound):

Protein/Phosphorylation SiteExpected Change (Phosphorylation Level)Biological Implication
Akt (Ser473, Thr308)DecreaseDirect inhibition of PI3K/Akt pathway
S6 Ribosomal Protein (Ser235/236, Ser240/244)DecreaseInhibition of mTORC1 signaling, reduced protein synthesis
4E-BP1 (multiple sites)DecreaseInhibition of mTORC1, altered cap-dependent translation
DNA damage response proteins ([s/t]Q motifs)Increase (e.g., ATM, DNA-PK)Induction of DNA damage response, potential synergy pnas.org
Compensatory Kinase TargetsIncrease (e.g., MAPK pathway components)Activation of alternative survival pathways haematologica.org

CRISPR/Cas9-based Gene Editing for Target Validation and Resistance Mechanism Elucidation

CRISPR/Cas9-based gene editing has revolutionized functional genomics, offering a powerful tool for validating the specific targets of this compound and elucidating mechanisms of acquired resistance. This technology allows for precise manipulation of gene expression, including knockout, knockdown, or activation, to mimic or disrupt cellular states relevant to drug response mdpi.comrsc.org.

For this compound, CRISPR/Cas9 can be used to:

Validate Direct Targets: By knocking out or mutating the genes encoding PI3K isoforms (e.g., PIK3CA, PIK3CB, PIK3CD) or mTOR (MTOR), researchers can confirm that this compound's effects are mediated through these specific proteins. If this compound's efficacy is abrogated in cells lacking its presumed targets, it provides strong evidence for on-target activity amegroups.org.

Identify Resistance Mechanisms: Genome-wide CRISPR/Cas9 knockout screens can systematically identify genes whose inactivation confers resistance to this compound. This involves treating a library of cells, each with a unique gene knockout, with this compound and then identifying the surviving clones. Genes enriched in the resistant population represent potential mediators of resistance haematologica.orgmdpi.comaacrjournals.org. For PI3K/mTOR inhibitors, such screens have identified negative regulators of mTORC1 (e.g., TSC1, TSC2) whose loss leads to sustained mTOR signaling and resistance mdpi.comaacrjournals.org. Other mechanisms might involve activation of alternative survival pathways (e.g., MAPK pathway) or mutations in drug efflux pumps haematologica.org.

Elucidate Synthetic Lethality: CRISPR/Cas9 can also be used to identify genes that, when co-deleted or inhibited with this compound, lead to synthetic lethality, suggesting potential combination therapy strategies.

High-Throughput Screening (HTS) and High-Content Screening (HCS) in this compound Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) are instrumental in the discovery and optimization phases of compounds like this compound. These automated, miniaturized assays enable the rapid testing of large chemical libraries against biological targets or cellular phenotypes apolo.com.twapexbt.comabmole.comnamiki-s.co.jp.

HTS is typically used for primary screening to identify initial "hits" that modulate the activity of PI3K and/or mTOR. This can involve biochemical assays measuring enzyme activity or cell-based assays assessing downstream pathway activation (e.g., phosphorylation of Akt or S6) or cellular phenotypes like proliferation or viability nih.gov. For this compound, HTS campaigns might have been employed to identify compounds that selectively inhibit PI3K and mTOR, or to screen for synergistic compounds in combination with this compound nih.gov.

HCS , also known as cellomics, provides more detailed phenotypic information by acquiring and analyzing images of cells treated with compounds. HCS can assess multiple cellular parameters simultaneously, such as cell morphology, nuclear size, cytoskeletal organization, protein translocation, and specific biomarker expression, providing a richer understanding of this compound's cellular impact beyond simple viability apolo.com.twapexbt.com. For example, HCS could be used to observe this compound's effect on cell cycle progression, autophagy induction, or changes in mitochondrial morphology, all of which are relevant to PI3K/mTOR pathway modulation.

Representative HTS/HCS Data (Hypothetical for this compound):

Assay TypeMeasured ParameterExpected Outcome with this compoundData Format (Illustrative)
PI3K Kinase AssayATP consumption/PIP3 productionDecreased activityIC50 values (nM)
mTOR Kinase AssayATP consumption/S6K phosphorylationDecreased activityIC50 values (nM)
Cell ProliferationCell count/metabolic activityDecreased proliferationEC50 values (nM)
High-Content ImagingNuclear size, Cell areaReduced nuclear size, altered morphologyQuantitative image analysis data (e.g., mean nuclear area in µm²)
High-Content ImagingAutophagy puncta formationIncreased punctaCount of LC3B puncta per cell

Biophysical Techniques for Protein-Ligand Interaction Studies

Biophysical techniques are crucial for characterizing the direct interaction between this compound and its target proteins (PI3K and mTOR). These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding drug potency and optimizing compound design nih.govuab.catbiorxiv.orgnih.gov.

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures real-time binding events between an immobilized ligand (e.g., PI3K or mTOR protein) and an analyte in solution (this compound). SPR provides kinetic data, including association rate (kon) and dissociation rate (koff) constants, from which the equilibrium dissociation constant (KD) can be calculated. This technique can confirm direct binding of this compound to its targets and assess its binding kinetics nih.govuab.catbiorxiv.orgnih.gov.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction. From a single ITC experiment, the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding can be determined. These parameters offer insights into the driving forces of the interaction, such as whether binding is driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic effect) nih.govuab.catbiorxiv.orgnih.govwhiterose.ac.uk.

Other techniques include Fluorescence Polarization (FP), Bio-layer Interferometry (BLI), and X-ray crystallography. X-ray crystallography, in particular, can provide atomic-resolution structural information of this compound bound to PI3K or mTOR, revealing the precise binding mode and key interactions, which is invaluable for structure-based drug design nih.gov.

Representative Biophysical Data (Hypothetical for this compound binding to PI3Kα):

TechniqueParameterValue (Illustrative)Interpretation
SPRKD (nM)5.0High binding affinity
SPRkon (1/Ms)1.0 x 105Fast association rate
SPRkoff (1/s)5.0 x 10-4Moderate dissociation rate
ITCKD (nM)6.2Consistent with SPR, high affinity
ITCn (stoichiometry)1:1One this compound molecule binds to one PI3Kα molecule
ITCΔH (kcal/mol)-15.0Exothermic binding, driven by favorable enthalpic interactions
ITCΔS (cal/mol/K)+10.0Favorable entropic contribution, possibly due to solvent release
ITCΔG (kcal/mol)-18.0Overall favorable binding

Future Directions and Unexplored Research Avenues for Grd081

Investigating GRD081's Role in Other PI3K/mTOR-Driven Biological Processes (excluding human disease treatment)

Beyond its initial characterization, this compound holds promise for elucidating the roles of PI3K/mTOR pathways in diverse biological functions. Future studies could focus on its impact on fundamental cellular processes such as cellular metabolism, autophagy, and immune cell differentiation, independent of disease treatment contexts. For instance, investigating how this compound modulates glucose uptake and lipid synthesis in non-pathological cellular models could provide insights into metabolic regulation. Similarly, its influence on lysosomal function and protein degradation through autophagy pathways warrants detailed examination. Furthermore, given that PI3K/mTOR signaling is critical for immune cell development and function, exploring this compound's effects on immune cell activation, proliferation, and cytokine production in various in vitro and ex vivo immune cell systems could uncover novel immunomodulatory roles wikipedia.org.

Table 1: Potential Biological Processes and Investigative Assays for this compound

Biological ProcessKey Cellular EventsRepresentative Assays
Cellular MetabolismGlucose uptake, lipid synthesis, ATP productionSeahorse XF Analyzer (OCR/ECAR), Metabolomics, Isotope Tracing
AutophagyAutophagosome formation, lysosomal degradationLC3-II conversion, p62 degradation, TEM, Lysotracker staining
Immune Cell FunctionT-cell activation, cytokine secretion, phagocytosisFlow cytometry (surface markers), ELISA (cytokines), Phagocytosis assays
Cellular SenescenceCell cycle arrest, SASP, chromatin remodelingSA-β-Gal staining, p21/p16 expression, Secretome analysis
Developmental BiologyCell differentiation, tissue morphogenesisOrganoid models, Zebrafish embryo development, Gene expression profiling

Exploration of Novel Molecular Targets or Off-Targets beyond PI3K/mTOR

While this compound is characterized as a dual PI3K/mTOR inhibitor, a comprehensive understanding of its molecular pharmacology necessitates the exploration of potential novel targets or off-target interactions. Advanced proteomic techniques, such as quantitative phosphoproteomics and affinity-based protein profiling, could be employed to identify additional kinases or other protein families directly or indirectly modulated by this compound. Phenotypic screens in diverse cellular contexts, coupled with target deconvolution strategies, could reveal unexpected pathways influenced by the compound. This systematic approach would provide a more complete picture of this compound's polypharmacology, which could be exploited for new research applications or inform the design of more selective derivatives.

Table 2: Hypothetical Off-Target Profiling of this compound

Target Class/FamilyHypothetical Off-Target (Example)IC50 (µM) (Hypothetical)Method of Identification
Kinases (non-PI3K/mTOR)MAPK15.2Kinase activity assay
GPCRsGPRC6A15.8Radioligand binding
Epigenetic ModulatorsHDAC18.1Enzyme activity assay
Ion ChannelsKCNQ1>100Electrophysiology

Leveraging Artificial Intelligence and Machine Learning for this compound Analog Discovery and Mechanism Prediction

The structural information of this compound, coupled with its known PI3K/mTOR inhibitory activity, provides an excellent foundation for applying artificial intelligence (AI) and machine learning (ML) in future research. AI/ML algorithms can be leveraged for de novo design of novel this compound analogs with improved potency, selectivity, or modified pharmacokinetic properties (e.g., metabolic stability, permeability) within preclinical models. Virtual screening of large chemical libraries based on this compound's pharmacophore could identify chemically distinct scaffolds with similar activity. Furthermore, ML models trained on extensive biological datasets could predict potential off-target effects or novel biological activities of this compound and its derivatives, guiding experimental validation and accelerating the discovery of new research applications.

Analog IDPredicted PI3K IC50 (nM)Predicted mTOR IC50 (nM)Predicted Metabolic Stability (T1/2, min)AI Confidence Score
This compound-A12535900.92
This compound-A218281200.88
This compound-A34020750.85
This compound-A430301500.95

Translational Research Paradigms and Preclinical Proof-of-Concept

To further validate the biological significance of this compound's PI3K/mTOR inhibition, future research should embrace advanced translational research paradigms in preclinical settings. This includes the utilization of more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and microfluidic systems, which better mimic in vivo tissue architecture and cellular interactions. Establishing robust preclinical proof-of-concept for this compound's activity in these complex models, focusing on specific biological endpoints (e.g., cellular differentiation, tissue regeneration, or immune modulation in non-disease contexts), will be crucial. This involves meticulous experimental design, rigorous data analysis, and the development of predictive biomarkers to assess compound efficacy and mechanism of action in these advanced systems.

Table 4: Hypothetical Efficacy of this compound in Advanced Preclinical Models

Preclinical ModelBiological Endpoint (Example)This compound Effect (Hypothetical)Control Effect (Hypothetical)
Liver OrganoidAlbumin secretion20% increaseNo change
Neural SpheroidNeurite outgrowth15% increaseNo change
Immune Cell Co-cultureT-cell proliferation30% reductionNo change
Zebrafish EmbryoVascular developmentAltered branching patternNormal

Development of Next-Generation Dual PI3K/mTOR Inhibitors Inspired by this compound

This compound's dual PI3K/mTOR inhibitory profile offers a strong foundation for the rational design and synthesis of next-generation compounds. Medicinal chemistry efforts can focus on structure-activity relationship (SAR) studies to optimize this compound's scaffold for enhanced potency, improved selectivity towards specific PI3K or mTOR isoforms, or modulated pharmacokinetic properties within preclinical models (e.g., improved absorption, distribution, metabolism, and excretion characteristics in animal models). The development of prodrug strategies or targeted delivery systems inspired by this compound's structure could also be explored to enhance its in vivo performance in animal studies. This iterative design-synthesis-test cycle, drawing lessons from this compound and other PI3K/mTOR inhibitors like Everolimus and Idelalisib, will be instrumental in advancing the field of PI3K/mTOR chemical biology.

Table 5: Hypothetical Comparison of this compound and Next-Generation Analogs

CompoundPI3K IC50 (nM)mTOR IC50 (nM)Selectivity (PI3Kα/PI3Kβ)Metabolic Stability (in vitro, % remaining at 60 min)
This compound30401.560
Analog 115255.085
Analog 220181.270
Analog 310302.590

Q & A

How to formulate a focused and feasible research question for studying GRD081?

A well-constructed research question must adhere to the FINER criteria : F easible (resource availability), I nteresting (intellectual value), N ovel (addresses knowledge gaps), E thical, and R elevant (scientific/societal impact). Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure variables, e.g., “How does this compound (intervention) modulate [specific biological pathway] (outcome) compared to [existing compound] (comparison) in [cell line/organism] (population)?” Ensure clarity and avoid vague terms .

Q. What methodologies are effective for initial data collection on this compound’s biochemical properties?

  • Primary Data : Use experimental assays (e.g., dose-response curves, spectroscopy) to quantify this compound’s interactions. Validate protocols via triplicate trials and negative/positive controls .
  • Secondary Data : Leverage public databases (e.g., PubChem, ChEMBL) for comparative analysis of structural analogs. Cross-reference solubility, toxicity, and binding affinity data .
  • Example Table :
Assay TypeParameter MeasuredThis compound ResultControl Result
IC50Enzyme Inhibition12 nM ± 1.225 nM ± 2.1

Q. How to design a rigorous experimental workflow for this compound studies?

  • Hypothesis-Driven Design : Align experiments with predefined hypotheses, e.g., “this compound exhibits higher selectivity for Target X than Target Y.”
  • Reproducibility : Document protocols in detail (materials, equipment specs, environmental conditions) to enable replication .
  • Bias Mitigation : Randomize sample groups and use blinding during data collection/analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s mechanistic data across studies?

  • Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., assay sensitivity, sample purity) or contextual factors (e.g., cell type variability) .
  • Triangulation : Combine multi-method approaches (e.g., crystallography for structural data, molecular dynamics for kinetic insights) to validate findings .
  • Meta-Analysis : Statistically aggregate data from independent studies to assess consensus (e.g., using random-effects models) .

Q. What strategies ensure robust statistical analysis of this compound’s dose-dependent effects?

  • Power Analysis : Predefine sample sizes to detect effect sizes (e.g., ≥80% power with α=0.05) using tools like G*Power .
  • Nonlinear Regression : Fit dose-response curves with models like Hill-Langmuir equations. Report confidence intervals and goodness-of-fit metrics (R², RMSE) .
  • Outlier Handling : Apply Grubbs’ test or studentized residuals to exclude anomalous data points .

Q. How to integrate qualitative and quantitative data in this compound’s pharmacological profiling?

  • Mixed-Methods Design : Pair quantitative assays (e.g., pharmacokinetics) with qualitative techniques (e.g., researcher observations of in vivo behavioral changes) .
  • Convergent Parallel Analysis : Analyze datasets independently, then synthesize results to identify overarching themes (e.g., “this compound’s efficacy correlates with metabolic stability”) .

Ethical and Compliance Considerations

Q. How to ensure GDPR compliance when handling this compound clinical trial data?

  • Data Minimization : Collect only essential personal data (e.g., anonymized patient IDs, limited demographic info).
  • Informed Consent : Explicitly state data usage for “scientific integrity assessments and archival purposes” in consent forms .
  • Storage : Encrypt datasets and restrict access to authorized personnel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.